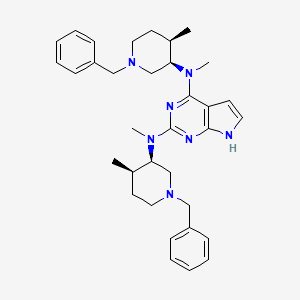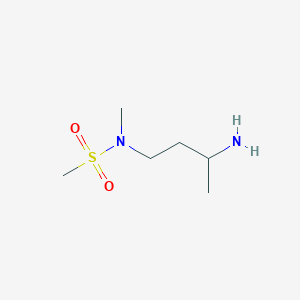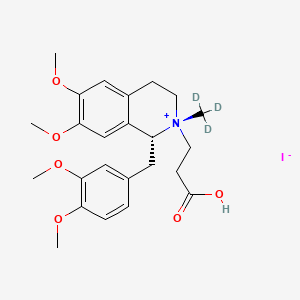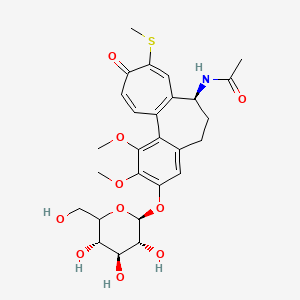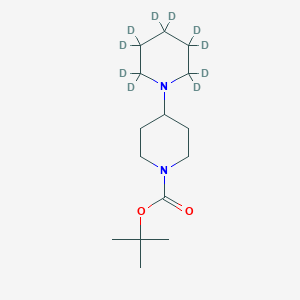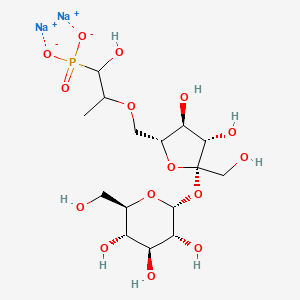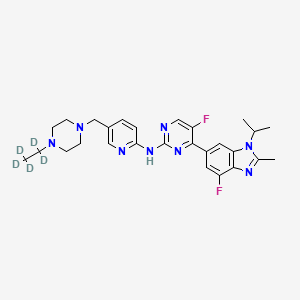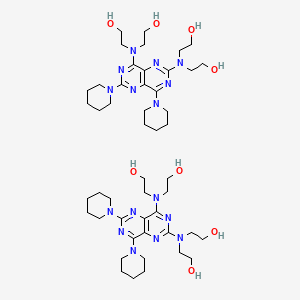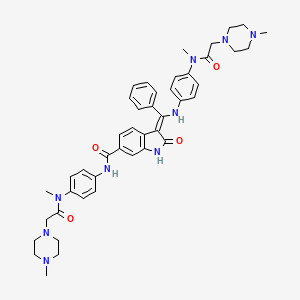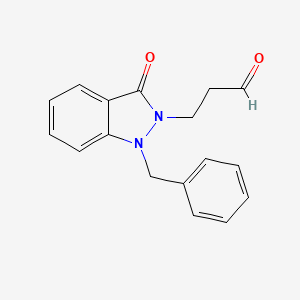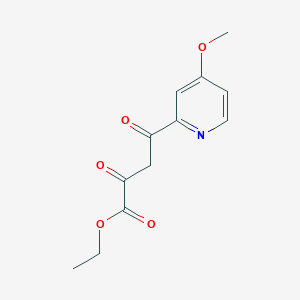
Ethyl 4-(4-methoxy-2-pyridyl)-2,4-dioxobutanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-(4-methoxypyridin-2-yl)-2,4-dioxobutanoate is an organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a pyridine ring substituted with a methoxy group and an ester functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-(4-methoxypyridin-2-yl)-2,4-dioxobutanoate typically involves the reaction of 4-methoxypyridine with ethyl acetoacetate under specific conditions. A common method includes the use of a base such as sodium ethoxide to facilitate the reaction. The reaction is usually carried out in an inert atmosphere to prevent any side reactions.
Industrial Production Methods
In an industrial setting, the production of ethyl 4-(4-methoxypyridin-2-yl)-2,4-dioxobutanoate may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of catalysts and optimized reaction parameters ensures high yield and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 4-(4-methoxypyridin-2-yl)-2,4-dioxobutanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The methoxy group on the pyridine ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine oxides, while reduction can produce alcohol derivatives.
Applications De Recherche Scientifique
Ethyl 4-(4-methoxypyridin-2-yl)-2,4-dioxobutanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of new materials and as a reagent in various industrial processes.
Mécanisme D'action
The mechanism of action of ethyl 4-(4-methoxypyridin-2-yl)-2,4-dioxobutanoate involves its interaction with specific molecular targets. The methoxy group and ester functional group play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes or receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Ethyl 4-(4-hydroxypyridin-2-yl)-2,4-dioxobutanoate
- Ethyl 4-(4-chloropyridin-2-yl)-2,4-dioxobutanoate
- Ethyl 4-(4-aminopyridin-2-yl)-2,4-dioxobutanoate
Uniqueness
Ethyl 4-(4-methoxypyridin-2-yl)-2,4-dioxobutanoate is unique due to the presence of the methoxy group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it a valuable compound for various research applications.
Propriétés
Formule moléculaire |
C12H13NO5 |
|---|---|
Poids moléculaire |
251.23 g/mol |
Nom IUPAC |
ethyl 4-(4-methoxypyridin-2-yl)-2,4-dioxobutanoate |
InChI |
InChI=1S/C12H13NO5/c1-3-18-12(16)11(15)7-10(14)9-6-8(17-2)4-5-13-9/h4-6H,3,7H2,1-2H3 |
Clé InChI |
MHOWLRXWGIZSPL-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(=O)CC(=O)C1=NC=CC(=C1)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


